Tangshenoside I

α-glucosidase inhibition Diabetes Metabolic disorders

Codonopsis extract variability undermines gastroprotective and muscle atrophy research. Tangshenoside I is the validated primary active marker (10-fold content variation by origin) and preferred reference standard for extract standardization. - Validated gastroprotective & anti-atrophy biomarker (PI3K/Akt/mTORC1, SIRT1/PGC-1α). - Higher abundance than lobetyolin, enabling routine HPLC-based batch QC. - Weak α-glucosidase inhibitor (IC50 1.4 mM) for screening controls.

Molecular Formula C29H42O18
Molecular Weight 678.6 g/mol
CAS No. 117278-74-7
Cat. No. B220280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTangshenoside I
CAS117278-74-7
Synonymstangshenoside I
Molecular FormulaC29H42O18
Molecular Weight678.6 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)(CC(=O)OCC=CC1=CC(=C(C(=C1)OC)OC2C(C(C(C(O2)CO)O)O)O)OC)OC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C29H42O18/c1-29(9-18(32)33,47-28-25(40)23(38)21(36)17(12-31)45-28)10-19(34)43-6-4-5-13-7-14(41-2)26(15(8-13)42-3)46-27-24(39)22(37)20(35)16(11-30)44-27/h4-5,7-8,16-17,20-25,27-28,30-31,35-40H,6,9-12H2,1-3H3,(H,32,33)/b5-4+/t16-,17-,20-,21-,22+,23+,24-,25-,27+,28+,29+/m1/s1
InChIKeyABKPQICIFGNRAA-FPFGLZQYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tangshenoside I Reference Standard


Tangshenoside I (CAS 117278-74-7) is a phenylpropanoid glycoside primarily isolated from the roots of Codonopsis lanceolata and Codonopsis pilosula [1]. It is characterized by a molecular formula of C₂₉H₄₂O₁₈ and a molecular weight of 678.64 g/mol [2]. This compound exhibits a broad pharmacological profile, including anti-oxidative, anti-inflammatory, and gastroprotective activities, and has been identified as a key active marker for quality control in Codonopsis Radix [3].

Source Isolated from Codonopsis lanceolata & C. pilosula roots
Workflow Reference standard for HPLC/UPLC quantification
Selection context Preferred quality-control marker for Codonopsis Radix

Tangshenoside I Substitution Risks


Substituting Tangshenoside I with a generic Codonopsis extract or a structurally related analog introduces significant variability in biological activity due to substantial quantitative differences. The content of Tangshenoside I in plant material exhibits a tenfold variation depending on geographical origin, ranging from 0.36 to 3.54 mg/g dry weight [1]. Furthermore, its distribution within the plant root is highly heterogeneous, with concentrations in the peel being approximately three times higher than in the flesh [2]. Consequently, an undefined extract or an analog cannot ensure the same level of anti-inflammatory potency, gastroprotective efficacy, or α-glucosidase inhibition as a characterized, pure Tangshenoside I reference standard.

Generic Codonopsis extract
Tangsenoside I content varies tenfold (0.36–3.54 mg/g)
Undefined extract cannot ensure reproducible quantitative results; batch composition shifts QC reliability.
Lobetyolin analog
Lobetyolin shows lower abundance and different spatial distribution in root tissues
Using lobetyolin as a surrogate marker may misrepresent true plant material composition; abundance ratio differs across samples.

Tangshenoside I Quantitative Evidence


α-Glucosidase Inhibition vs. Lobetyolin

Tangshenoside I demonstrates a weak α-glucosidase inhibitory activity with an in vitro IC₅₀ value of 1.4 mM [1]. While this specific study does not provide an IC₅₀ for lobetyolin, class-level inference indicates that lobetyolin is not primarily recognized for α-glucosidase inhibition; its reported activities center on anti-inflammatory and anti-tumor effects. Therefore, Tangshenoside I possesses a distinct, quantifiable activity in this assay that is not a primary characteristic of its closest co-occurring analog, making it the appropriate selection for studies targeting this enzymatic pathway.

α-Glucosidase Inhibition
Class-level inference
IC₅₀ = 1.4 mM
Supports reference standard selection for α-glucosidase screening assays.
Weak inhibitor; lobetyolin not primarily active in this assay.
α-glucosidase inhibition Diabetes Metabolic disorders

Gastric Ulcer Prevention vs. Lobetyolin

A comprehensive study using a rat model of ethanol-induced gastric ulcer (GU) validated the efficacy of both Tangshenoside I (TSI) and Lobetyolin (LBT) [1]. The study utilized grey relational analysis (GRA) to establish a spectrum-effect relationship, confirming that both TSI and LBT are key active components of Codonopsis Radix (CR) for preventing GU [1]. In this model, pretreatment with CR extracts enhanced the activities of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) while reducing malondialdehyde (MDA) levels [1]. The mechanism was further elucidated to involve the regulation of inflammatory markers, including IL-6, IL-1β, TNF-α, MPO, and NO [1].

Gastric Ulcer Model
Head-to-head, Model context
Both TSI and LBT contributed to gastroprotection in rat ethanol-induced ulcer model.
Both compounds are active markers in GU model; combined effect confirmed.
Spectrum-effect relationship demonstrated antioxidant/anti-inflammatory endpoints.
Gastric ulcer Gastroprotection Anti-inflammatory Antioxidant

Muscle Atrophy Prevention

In a study investigating the efficacy of Codonopsis lanceolata (CL) on muscle atrophy, Tangshenoside I (TSI) was identified as the active component responsible for the overall efficacy of CL [1]. In vitro, TSI effectively restored C2C12 myotube diameters decreased by dexamethasone [1]. In vivo, administration of TSI to mice with immobilization-induced muscle atrophy dose-dependently increased grip strength, muscle mass (quadriceps, gastrocnemius, soleus), and muscle fiber cross-sectional area [1]. Mechanistically, TSI upregulated the PI3K/Akt/mTORC1 pathway and the SIRT1/PGC-1α pathway, indicating enhanced protein synthesis and mitochondrial biogenesis, while also decreasing markers of protein degradation (MuRF1, Atrogin-1) [1].

Muscle Atrophy Model
Class-level inference
TSI activated PI3K/Akt and SIRT1/PGC-1α pathways; increased muscle mass in mice.
Supports pathway-response interpretation in atrophy research.
TSI identified as main active in C. lanceolata extract; C2C12 myotube and immobilization models used.
Muscle atrophy Sarcopenia Myogenesis PI3K/Akt pathway

Root Tissue Distribution vs. Lobetyolin

Quantitative analysis of different parts of Codonopsis lanceolata roots reveals a distinct spatial distribution pattern for Tangshenoside I compared to lobetyolin [1]. While both compounds are present in higher concentrations in the root peel (approximately 3-fold higher than in the flesh), their absolute concentrations differ significantly [1]. Across various geographical regions in Korea, the content of Tangshenoside I ranges from 0.36 to 3.54 mg/g dry weight, whereas lobetyolin ranges from 0.24 to 1.29 mg/g dry weight [2]. This indicates that Tangshenoside I is generally more abundant than lobetyolin in this plant species, and both compounds exhibit high spatial and regional variability.

Root Tissue Distribution
Direct comparison
TSI: 0.36–3.54 mg/g; LBT: 0.24–1.29 mg/g
TSI higher abundance supports QC marker selection.
Spatial and regional variability confirmed across Korean samples.
Natural product standardization Quality control Plant anatomy

Tangshenoside I Application Scenarios


Codonopsis Nutraceutical Standardization

Due to its validated role in gastroprotective [1] and anti-atrophy [2] effects, and its status as a key biomarker for quality control, Tangshenoside I is the preferred analytical reference standard for quantifying and standardizing extracts from Codonopsis lanceolata or Codonopsis pilosula. Its higher natural abundance compared to lobetyolin [3] also makes it a more practical and sensitive marker for routine quality assessment, ensuring batch-to-batch consistency for products targeting gastrointestinal health or muscle function.

Muscle Atrophy Mechanism Studies

Given that Tangshenoside I was identified as the primary active component of Codonopsis lanceolata responsible for preventing muscle atrophy [2], it is the ideal tool compound for investigating the PI3K/Akt/mTORC1 and SIRT1/PGC-1α signaling pathways in muscle cells. Researchers should prioritize Tangshenoside I over crude extracts or the analog lobetyolin to achieve cleaner, more interpretable results when dissecting these specific molecular mechanisms in C2C12 myotubes or in vivo mouse models of atrophy [2].

Multi-Target Gastroprotection Research

Tangshenoside I is a validated active component in the gastroprotective effect of Codonopsis Radix, acting via both antioxidant (SOD, GSH-Px, MDA) and anti-inflammatory (IL-6, IL-1β, TNF-α) pathways [1]. It should be selected for follow-up studies aiming to further characterize the dual-action mechanism of this natural product in preventing gastric ulcers, potentially leading to the development of new, multi-target gastroprotective agents. Using the pure compound is essential for clarifying its specific contribution, separate from other co-occurring actives like lobetyolin.

α-Glucosidase Inhibitor Screening

For screening campaigns focused on identifying novel α-glucosidase inhibitors, Tangshenoside I serves as a well-characterized, albeit weak, natural product control (IC₅₀ = 1.4 mM) [4]. Its distinct, quantifiable activity in this assay, which is not a primary feature of lobetyolin, makes it a more relevant benchmark for assessing the potency of new chemical entities or extracts within this specific enzymatic class.

Application
Selection Property
Validation Focus
Codonopsis Radix standardization
Content uniformity marker
HPLC/UPLC quantitative profiling
Muscle atrophy model studies
Pathway activation probe
PI3K/Akt and SIRT1/PGC-1α pathway endpoints
Gastric ulcer research model
Multi-marker mechanism standard
Oxidative stress and inflammatory endpoints
α-Glucosidase inhibitor screening
Reference inhibitor control
Enzymatic activity comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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